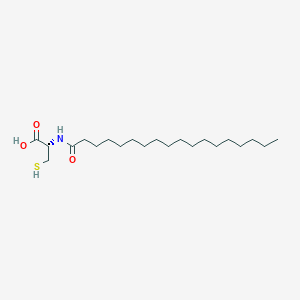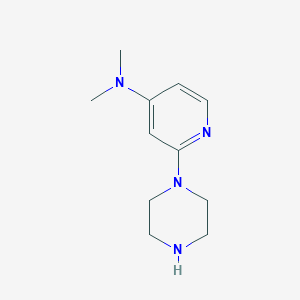
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is an organic compound that features a naphthalene ring substituted with a butyl group and an ethynyl-trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 6-butylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The 6-butylnaphthalene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl-trimethylsilane group to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl-trimethylsilane group can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. The naphthalene ring provides a stable aromatic core, while the butyl group enhances the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity but lacking the naphthalene and butyl groups.
6-Butylnaphthalene: Lacks the ethynyl-trimethylsilane group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar in structure but lacks the naphthalene and butyl groups.
Uniqueness
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is unique due to its combination of a naphthalene ring, a butyl group, and an ethynyl-trimethylsilane group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C19H24Si |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2-(6-butylnaphthalen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-5-6-7-16-8-10-19-15-17(9-11-18(19)14-16)12-13-20(2,3)4/h8-11,14-15H,5-7H2,1-4H3 |
Clave InChI |
GYRANTWFAGNJNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


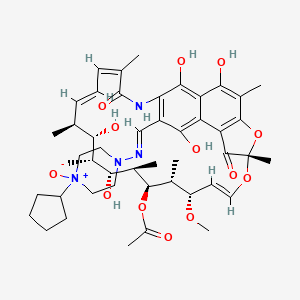
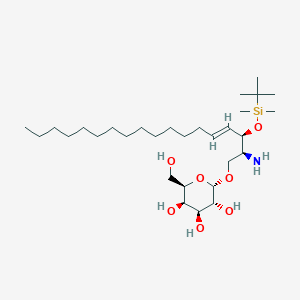
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
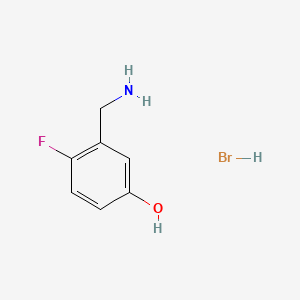
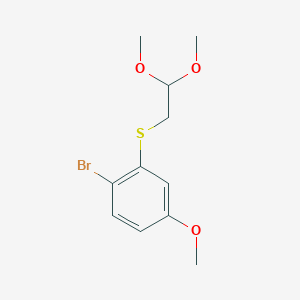



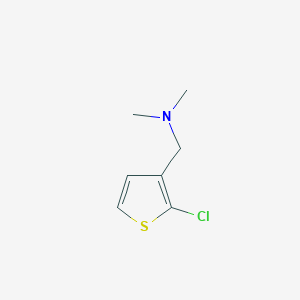


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
